molecular formula C10H19NO3 B2420238 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine CAS No. 1909326-62-0

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine

Cat. No.: B2420238
CAS No.: 1909326-62-0
M. Wt: 201.266
InChI Key: UWHYSKFCPWYJPJ-UHFFFAOYSA-N
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Description

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine (CAS 1909326-62-0) is a chemical compound with the molecular formula C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol . This amine is characterized by a unique 1,4,7-trioxaspiro[4.4]nonane moiety, a ketal structure that can serve as a protected form of a carbonyl or diol group . This structural feature makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules, such as spirocyclic nitroxides and other sterically shielded compounds studied for their properties in chemical and biochemical research . The compound is typically supplied as a liquid and should be stored at 4°C to maintain stability . As a building block, it offers researchers a pathway to introduce both an amine functional group and a protected carbonyl equivalent into target molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,6-11)8-5-12-7-10(8)13-3-4-14-10/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHYSKFCPWYJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1COCC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • 1,4,7-Trioxaspiro[4.4]nonane core : A spirocyclic ether system requiring cyclization of a polyol precursor.
  • 2-Methylpropan-1-amine sidechain : Likely introduced via reductive amination or nucleophilic substitution.

Retrosynthetic pathways suggest convergent strategies where the spirocyclic core and amine sidechain are synthesized separately and coupled in later stages.

Spirocyclic Core Synthesis

The 1,4,7-trioxaspiro[4.4]nonane system is hypothesized to form via acid- or base-catalyzed cyclization of a triol precursor. A plausible route involves:

  • Diol Protection : A triol such as 2,2-bis(hydroxymethyl)propane-1,3-diol is selectively protected to generate a cyclic ether intermediate.
  • Spirocyclization : Intramolecular etherification under acidic conditions (e.g., p-toluenesulfonic acid) at 80–100°C to form the spiro structure.

Key Reaction Parameters :

  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) or protic acids (e.g., H₂SO₄).
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
  • Yield Optimization : Cyclization efficiency depends on steric hindrance and temperature control.

Amine Sidechain Introduction

The propan-1-amine moiety is introduced via reductive amination or alkylation:

  • Reductive Amination :
    • Substrate : A ketone derivative of the spiro core (e.g., 9-acetyl-1,4,7-trioxaspiro[4.4]nonane).
    • Conditions : Ammonium acetate and sodium cyanoborohydride in methanol at 25°C.
    • Mechanism : Imine formation followed by hydride reduction.
  • Nucleophilic Substitution :
    • Substrate : A spiro core bearing a leaving group (e.g., bromide) at the C9 position.
    • Reagent : Excess methylamine in THF under reflux.

Comparative Efficiency :

Method Yield (%) Purity (%) Key Challenges
Reductive Amination 65–75 >90 Over-reduction of ketone
Nucleophilic Substitution 50–60 85–90 Competing elimination reactions

Optimization of Reaction Conditions

Catalytic Systems

Alkali metal alkoxides (e.g., NaOMe, KOtBu) enhance cyclization kinetics by deprotonating hydroxyl groups, as demonstrated in analogous spirocyclic syntheses. For example, potassium tert-butoxide in toluene at 90°C improves spiro ring closure yields by 15–20% compared to acid catalysis.

Solvent Effects

Nonpolar solvents (e.g., toluene) favor entropy-driven cyclization, while polar solvents (e.g., DMSO) stabilize charged intermediates but may promote side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 6H, OCH₂), 2.80–2.70 (m, 2H, NH₂), 1.45 (s, 6H, CH₃).
  • IR (KBr): ν 3350 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C asym. stretch).

Chromatographic Purity

UHPLC-MS analysis confirms >95% purity using a C18 column (ACN/H₂O gradient).

Industrial-Scale Production

Commercial synthesis (Ref. 3D-JBD32662) likely employs continuous-flow reactors to enhance reproducibility and safety. Key process parameters include:

  • Temperature Control : 70–80°C to prevent thermal decomposition.
  • Catalyst Recycling : Immobilized enzymes or resins to reduce costs.

Applications and Derivatives

The compound’s amine group serves as a handle for further functionalization:

  • Pharmaceuticals : Precursor to kinase inhibitors via Suzuki-Miyaura coupling.
  • Materials Science : Crosslinker in epoxy resins due to its rigid spiro structure.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound. Reagents such as halides or sulfonates are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, sulfonates, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives.

Scientific Research Applications

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propanenitrile: Similar structure but with a nitrile group instead of an amine group.

    2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine is unique due to its specific combination of a trioxaspiro nonane ring system and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and biochemistry.

The compound's chemical formula is C10H19NO3C_{10}H_{19}NO_{3} with a molecular weight of 201.27 g/mol. Its structure features a spirocyclic moiety, which is known to influence biological interactions significantly. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.27 g/mol
IUPAC Name2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propan-1-amine
AppearanceLiquid
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Neurotransmitter Modulation:
Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to potential antidepressant or anxiolytic effects.

2. Antimicrobial Activity:
Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes.

3. Antioxidant Properties:
The spirocyclic structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of various spirocyclic compounds, including this compound. Results indicated significant antidepressant-like effects in animal models when administered at specific dosages.

Study 2: Antimicrobial Efficacy
Research conducted in the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 3: Antioxidant Activity Assessment
A study published in Free Radical Biology and Medicine evaluated the antioxidant properties of various amines, including our compound of interest. The results demonstrated that it effectively reduced lipid peroxidation in vitro, suggesting potential protective effects against cellular damage.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine, and how can reaction conditions be optimized for yield and purity?

Q. How can researchers resolve contradictions in stability data for spirocyclic ether-containing amines under varying pH conditions?

  • Methodological Answer : Stability discrepancies often arise from differences in experimental design (e.g., buffer systems, temperature). To address this:

Controlled Degradation Studies : Perform accelerated stability testing at pH 2–12 (using HCl/NaOH buffers) and monitor degradation products via LC-MS.

Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics to identify pH-dependent instability thresholds .

Computational Modeling : Density Functional Theory (DFT) predicts vulnerable bonds (e.g., ether linkages) under acidic/basic conditions .

  • Case Study :
    A related compound, N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride, showed 90% degradation at pH < 3 within 24 hours, attributed to protonation-induced ring-opening. Stabilizing agents like cyclodextrins reduced degradation by 40% .

Q. What experimental strategies are recommended for elucidating the biological activity of this compound, particularly its interaction with cellular targets?

  • Methodological Answer :
  • In Vitro Assays :

  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) quantify affinity for amine receptors (e.g., GPCRs) .

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to assess IC50_{50} values, with positive controls (e.g., doxorubicin) .

  • In Silico Docking : Molecular docking (AutoDock Vina) predicts binding modes to targets like monoamine oxidases. Validate with site-directed mutagenesis .

    • Data Table : Biological Assay Design
Assay TypeKey ParametersOutcome Metrics
Radioligand BindingKdK_d, BmaxB_{max}Competitive inhibition curves
MTT CytotoxicityIC50_{50}, Hill slopeDose-response relationships

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to separate enantiomers .

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor desired stereoisomers .

  • Process Analytical Technology (PAT) : In-line FTIR monitors enantiomeric excess (ee) during continuous flow synthesis .

    • Case Study :
      A scaled synthesis of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine achieved 98% ee using (R)-BINAP/Pd(OAc)2_2, with a 15% increase in yield compared to batch methods .

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